molecular formula C21H22N6O2 B4226295 N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine

N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine

Cat. No. B4226295
M. Wt: 390.4 g/mol
InChI Key: VRNHQIJYPPBBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine, also known as MN-166, is a small molecule drug that has gained attention for its potential therapeutic applications in various neurological disorders. It was first synthesized in the 1990s by a team of Japanese researchers led by Dr. Masatoshi Takeda. Since then, MN-166 has been extensively studied for its pharmacological properties and therapeutic potential.

Mechanism of Action

N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine exerts its pharmacological effects by modulating various signaling pathways in the central nervous system. It inhibits the activation of microglia and astrocytes, which are the main immune cells in the brain. It also inhibits the production of pro-inflammatory cytokines and chemokines, which contribute to neuroinflammation. Additionally, it enhances the expression of neurotrophic factors, which promote neuronal survival and regeneration.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. It also increases the levels of glutathione, which is an important antioxidant in the brain. N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine has been shown to improve motor function and reduce neuroinflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine has several advantages for lab experiments. It has a well-established synthesis method and is commercially available. It has been extensively studied in preclinical models and has shown promising results. However, N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its therapeutic efficacy in some neurological disorders.

Future Directions

There are several future directions for the research on N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine. One potential application is in the treatment of multiple sclerosis, where it has shown promising results in preclinical studies. Another potential application is in the treatment of neuropathic pain, where it has been shown to reduce pain behavior in animal models. Additionally, N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine may have potential as a neuroprotective agent in traumatic brain injury and stroke. Further research is needed to fully understand the therapeutic potential of N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine and its mechanism of action in various neurological disorders.

Scientific Research Applications

N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine has been studied for its potential therapeutic applications in various neurological disorders, such as multiple sclerosis, amyotrophic lateral sclerosis, Alzheimer's disease, and neuropathic pain. It has been shown to have anti-inflammatory, neuroprotective, and anti-oxidative properties, which make it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

N-(4-methylphenyl)-6-[4-(4-nitrophenyl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-16-2-4-17(5-3-16)22-20-10-11-21(24-23-20)26-14-12-25(13-15-26)18-6-8-19(9-7-18)27(28)29/h2-11H,12-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNHQIJYPPBBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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